CP-461 free base
Description
Structure
3D Structure
Properties
CAS No. |
227619-92-3 |
|---|---|
Molecular Formula |
C25H21FN2O |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide |
InChI |
InChI=1S/C25H21FN2O/c1-17-22(13-18-9-11-27-12-10-18)21-8-7-20(26)14-24(21)23(17)15-25(29)28-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3,(H,28,29)/b22-13- |
InChI Key |
NVCAMOJXQVJSOM-XKZIYDEJSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-461; OSI-461; UNII-824ZMS3BGL; CP-461; CEL031; CP461; OSI461; CEL 031; CP 461; OSI 461 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Selective Apoptotic Antineoplastic Drugs (SAANDs)
Abstract
The selective induction of apoptosis in cancer cells represents a paradigm shift in oncology, moving away from broadly cytotoxic agents towards targeted therapeutics with improved safety profiles. This guide provides a comprehensive technical overview of Selective Apoptotic Antineoplastic Drugs (SAANDs), a class of agents designed to specifically engage and activate the programmed cell death machinery within malignant cells, while sparing their normal counterparts. We will delve into the core classes of SAANDs, elucidating their mechanisms of action through detailed signaling pathways, and present a comparative analysis of their preclinical efficacy. Furthermore, this document serves as a practical resource for researchers in drug development, offering detailed, validated protocols for the evaluation of these promising anticancer agents. Our objective is to equip scientists with the foundational knowledge and practical tools necessary to advance the research and development of the next generation of targeted cancer therapies.
Introduction: The Rationale for Selectivity in Apoptosis Induction
Conventional chemotherapeutics have long been the bedrock of cancer treatment, primarily functioning by inducing widespread DNA damage and cellular stress, leading to cell death.[1] However, their lack of specificity results in significant toxicity to healthy, rapidly dividing cells, causing a plethora of debilitating side effects. The evolution of our understanding of cancer biology has illuminated the critical role of apoptosis evasion as a hallmark of malignancy. Cancer cells often achieve this by dysregulating the intricate network of pro- and anti-apoptotic proteins. This very dependency on survival pathways presents a unique therapeutic vulnerability.
Selective Apoptotic Antineoplastic Drugs (SAANDs) are designed to exploit this vulnerability. These agents are not broadly cytotoxic; instead, they are precision tools that target specific nodes within the apoptotic signaling cascade that are dysregulated in cancer cells. By reactivating the cell's own suicide program, SAANDs promise a more targeted and less toxic approach to cancer therapy. This guide will explore the major classes of SAANDs that have shown significant promise in preclinical and clinical development.
Core Classes of Selective Apoptotic Antineoplastic Drugs
The landscape of SAANDs is diverse, with several distinct classes of molecules targeting different components of the apoptotic machinery. Here, we will focus on the most prominent and well-characterized classes.
Bcl-2 Family Inhibitors: Unleashing the Pro-Apoptotic Executioners
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[2][3] They are broadly categorized into pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins). In many cancers, the overexpression of pro-survival Bcl-2 proteins sequesters pro-apoptotic proteins, thereby preventing the initiation of apoptosis.[1][3] Bcl-2 inhibitors, also known as BH3 mimetics, are small molecules designed to mimic the BH3 domain of pro-apoptotic proteins, thereby competitively binding to and inhibiting the function of pro-survival Bcl-2 family members.[4] This releases the pro-apoptotic proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.[1][3]
Mechanism of Action: Bcl-2 Inhibition
Caption: IAP antagonists block the inhibitory function of IAPs, allowing caspase activation and apoptosis.
Prominent IAP Antagonists:
| Drug | Target(s) | Development Stage | Select IC50 Values (Cancer Cell Line) |
| Birinapant (TL32711) | cIAP1, cIAP2 | Clinical Trials | Not widely reported |
| LCL161 | cIAP1, cIAP2 | Clinical Trials | >10 µM (median in PPTP in vitro panel) [5] |
| GDC-0152 | Pan-IAP inhibitor | Clinical Trials | Not widely reported |
TRAIL Receptor Agonists: Triggering the Extrinsic Apoptotic Pathway
The Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a transmembrane protein that can selectively induce apoptosis in cancer cells by binding to its death receptors, TRAIL-R1 (DR4) and TRAIL-R2 (DR5). [6]Upon ligand binding, these receptors trimerize and recruit adaptor proteins and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the initiation of the extrinsic apoptotic cascade. [6][7]TRAIL receptor agonists, which include recombinant human TRAIL (rhTRAIL) and agonistic antibodies, are designed to mimic the action of endogenous TRAIL. [8] Mechanism of Action: TRAIL Receptor Activation
Caption: TRAIL receptor agonists activate the extrinsic apoptotic pathway via death receptor signaling.
Prominent TRAIL Receptor Agonists:
| Drug | Type | Development Stage |
| Dulanermin (AMG 951) | Recombinant human TRAIL | Clinical Trials |
| Mapatumumab (HGS-ETR1) | Agonistic antibody to TRAIL-R1 | Clinical Trials |
| Conatumumab (AMG 655) | Agonistic antibody to TRAIL-R2 | Clinical Trials |
Mcl-1 Inhibitors: Targeting a Key Resistance Factor
Myeloid cell leukemia-1 (Mcl-1) is another critical pro-survival member of the Bcl-2 family. [9]Its overexpression is a common mechanism of resistance to various anticancer therapies, including Bcl-2 inhibitors like Venetoclax. [9]Mcl-1 inhibitors are small molecules that specifically bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby promoting apoptosis. [10][11] Mechanism of Action: Mcl-1 Inhibition
Caption: Mcl-1 inhibitors release the pro-apoptotic protein Bak, triggering mitochondrial apoptosis.
Prominent Mcl-1 Inhibitors:
| Drug | Development Stage | Select IC50 Values (Cancer Cell Line) |
| AZD5991 | Clinical Trials (terminated) | Not widely reported |
| AMG 176 | Clinical Trials | Not widely reported |
| S63845 | Preclinical | Not widely reported |
MDM2-p53 Inhibitors: Restoring the Guardian of the Genome
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, Mouse double minute 2 homolog (MDM2). [12]MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. [12][13]MDM2-p53 inhibitors are small molecules that bind to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. [13]This stabilizes and activates p53, leading to the transcription of pro-apoptotic genes and subsequent cell death.
Mechanism of Action: MDM2-p53 Inhibition
Caption: MDM2-p53 inhibitors stabilize p53, leading to the expression of pro-apoptotic genes.
Prominent MDM2-p53 Inhibitors:
| Drug | Development Stage |
| Nutlins (e.g., Nutlin-3) | Preclinical/Clinical Trials |
| RG7112 | Clinical Trials |
| AMG 232 | Clinical Trials |
Experimental Protocols for the Evaluation of SAANDs
The characterization of SAANDs requires a battery of robust and validated in vitro and in vivo assays to assess their efficacy, selectivity, and mechanism of action. This section provides detailed, step-by-step protocols for key experiments.
In Vitro Efficacy and Selectivity Assessment
3.1.1. Determination of IC50 Values using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation. [10][14] Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the SAAND in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [14]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [14]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
3.1.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [15][16] Protocol:
-
Cell Treatment: Treat cells with the SAAND at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes). [15]4. Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. [15]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. [15]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [15]7. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Mechanistic Validation
3.2.1. Caspase-3/7 Activity Assay
This luminescent assay measures the activity of the key executioner caspases, caspase-3 and caspase-7. [17][18][19] Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the SAAND as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours. [17][19]5. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
3.2.2. Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key apoptotic proteins, such as Bcl-2 family members and cleaved caspases. [5][20][21] Protocol:
-
Protein Extraction: Treat cells with the SAAND, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Efficacy Assessment
3.3.1. Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a SAAND in a living organism. [22][23] Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the SAAND via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
Conclusion and Future Perspectives
Selective Apoptotic Antineoplastic Drugs represent a highly promising and rapidly evolving field in cancer therapy. By specifically targeting the dysregulated apoptotic machinery in cancer cells, these agents offer the potential for greater efficacy and reduced toxicity compared to traditional chemotherapy. The continued development of novel SAANDs, including those targeting other components of the apoptotic pathway, and the exploration of rational combination therapies will be crucial in expanding their clinical utility. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these agents, facilitating the translation of promising candidates from the laboratory to the clinic. As our understanding of the molecular intricacies of apoptosis continues to grow, so too will our ability to design and develop more effective and selective cancer therapies.
References
-
How Do BCL2 Inhibitors Work? - YouTube. [Link]
-
A simplified BCL-2 mediated signaling pathway. | Download Scientific Diagram. [Link]
-
Bcl-2 - Wikipedia. [Link]
-
Inhibitor of apoptosis - Wikipedia. [Link]
-
Schematic illustration of TRAIL-activated apoptotic signaling pathways.... - ResearchGate. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - NIH. [Link]
-
INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC - NIH. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
-
Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of... - ResearchGate. [Link]
-
MDM2 pathway: p53-dependent and p53-independent programs. Schematic... | Download Scientific Diagram - ResearchGate. [Link]
-
The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC. [Link]
-
Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy - Frontiers. [Link]
-
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. [Link]
-
TRAIL - Wikipedia. [Link]
-
Exploring BCL2 regulation and upstream signaling transduction in venetoclax resistance in multiple myeloma: potential avenues for therapeutic intervention - PubMed Central. [Link]
-
What are Mcl-1 inhibitors and how do they work? - Patsnap Synapse. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. [Link]
-
The MDM2-p53 pathway revisited - PMC - NIH. [Link]
-
How can I calculate IC50 from mtt results? | ResearchGate. [Link]
-
Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - AACR Journals. [Link]
-
Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. [Link]
-
In vivo antitumor efficacy and targeting ability of nanohybrids in... - ResearchGate. [Link]
-
Can you help with Western Blot: Bax and BCL-2? - ResearchGate. [Link]
-
Extrinsic pathway of Cell Apoptosis (Death receptor Initiated pathway) - YouTube. [Link]
-
p53 - Wikipedia. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
The Annexin V Apoptosis Assay. [Link]
-
Plasma-Derived Extracellular Vesicles Inhibit Lipopolysaccharide-Induced Apoptosis and Oxidative Stress in Human AC16 Cardiomyocytes - MDPI. [Link]
-
Schematic of MDM2 interaction with p53 and inhibition of MDM2 by its... - ResearchGate. [Link]
-
TRAIL signaling pathway. (A) Apoptosis pathway. Activation of DR4 and... - ResearchGate. [Link]
-
(PDF) Development of Mcl-1 Inhibitors for Cancer Therapy - ResearchGate. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
Caspase 3/7 Activity | Protocols.io. [Link]
-
Understanding MCL1: from cellular function and regulation to pharmacological inhibition. [Link]
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Caspase-Glo 3/7 Assay - Reaction Biology. [Link]
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Antitumor Efficacy Testing in Rodents | JNCI: Journal of the National Cancer Institute. [Link]
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CP-461 (Ecindamide): Mechanism-Based Inhibition of cGMP-Phosphodiesterases
Executive Summary
CP-461 (Ecindamide) represents a pivotal compound in the class of Selective Apoptotic Anti-Neoplastic Drugs (SAANDs) . Structurally derived from the non-steroidal anti-inflammatory drug (NSAID) sulindac, CP-461 lacks cyclooxygenase (COX) inhibitory activity, distinguishing its pharmacological profile from its parent compounds. Instead, its primary mechanism of action centers on the potent inhibition of cyclic GMP-specific phosphodiesterase (cGMP-PDE) isozymes , specifically PDE2 and PDE5.
This guide provides a comprehensive technical analysis of CP-461, focusing on its interaction with PDE isozymes, the downstream activation of the Protein Kinase G (PKG) pathway, and the resultant degradation of
Chemical & Pharmacological Profile
Structural Evolution
CP-461 is the sulfone metabolite of a sulindac derivative. Unlike sulindac, which inhibits COX-1 and COX-2, the sulfone modification eliminates COX affinity while enhancing lipophilicity and specificity for phosphodiesterases.
-
Parent Compound: Exisulind (Sulindac Sulfone, FGN-1)
-
Derivative: CP-461 (Ecindamide)
-
Key Modification: Structural optimization of the benzylidene indene ring to increase potency against PDE isozymes by approximately 100-fold compared to Exisulind.
Isozyme Selectivity
CP-461 is not a pan-PDE inhibitor; it exhibits selective inhibitory potential against cGMP-degrading isozymes.
| Isozyme | Substrate Specificity | CP-461 Interaction Profile | Physiological Role |
| PDE2 | cGMP / cAMP | Primary Target | Regulates cGMP pools in response to atrial natriuretic peptide (ANP). |
| PDE5 | cGMP | Primary Target | Controls vascular smooth muscle relaxation and intracellular cGMP levels. |
| PDE10 | cAMP / cGMP | Secondary Target | Modulates striatal signaling; implicated in some apoptotic pathways. |
| PDE4 | cAMP | Minimal/No Inhibition | Major anti-inflammatory target; largely unaffected by CP-461. |
Mechanism of Action: The PDE/PKG/ -Catenin Axis
The therapeutic efficacy of CP-461 stems from its ability to bypass the Adenomatous Polyposis Coli (APC) tumor suppressor defects common in colorectal and prostate cancers. By inhibiting PDE2 and PDE5, CP-461 forces a sustained elevation of intracellular cGMP, triggering a phosphorylation cascade that marks oncogenic proteins for destruction.
Signaling Pathway[1][2][3]
-
PDE Inhibition: CP-461 enters the cell and binds to the catalytic domain of PDE2 and PDE5.
-
cGMP Accumulation: Inhibition prevents the hydrolysis of cGMP to 5'-GMP, causing a rapid rise in cytosolic cGMP levels.
-
PKG Activation: Elevated cGMP allosterically activates cGMP-dependent protein kinase (PKG).
-
-Catenin Phosphorylation: Activated PKG phosphorylates
-catenin at specific Serine/Threonine residues. Crucially, this phosphorylation occurs independently of the GSK-3 complex, allowing degradation even in APC-mutated cells. -
Proteasomal Degradation: Phosphorylated
-catenin is ubiquitinated and degraded by the proteasome. -
Apoptosis: The loss of
-catenin reduces the transcription of survival genes (e.g., Cyclin D1, c-Myc), leading to cell cycle arrest and apoptosis.
Figure 1: The CP-461 mediated apoptotic pathway. Inhibition of PDE2/5 activates PKG, bypassing the defective APC complex to degrade
Experimental Protocols
To validate CP-461 activity, researchers must assess both the enzymatic inhibition (biochemical) and the downstream apoptotic effect (cellular).
Protocol A: Radioenzymatic PDE Inhibition Assay
This assay quantifies the IC50 of CP-461 against recombinant or tissue-purified PDE isozymes.
Reagents:
-
Buffer A: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 µM cGMP (substrate).
-
Tracer: [³H]-cGMP (approx. 100,000 cpm/reaction).
-
Enzyme: Recombinant human PDE2 or PDE5 (commercially available).
-
Stop Solution: 0.2 M ZnSO₄ / 0.2 M Ba(OH)₂.
Workflow:
-
Preparation: Dilute CP-461 in DMSO (10 mM stock) to serial concentrations (0.01 µM – 100 µM).
-
Incubation: Mix 50 µL Enzyme + 20 µL CP-461 + 30 µL Substrate mix (Buffer A + [³H]-cGMP).
-
Reaction: Incubate at 30°C for 15–30 minutes. Ensure <20% substrate hydrolysis to maintain linearity.
-
Termination: Add 50 µL ZnSO₄ and 50 µL Ba(OH)₂ to precipitate unreacted cGMP.
-
Separation: Centrifuge at 14,000 x g for 5 minutes. The supernatant contains [³H]-guanosine (product).
-
Detection: Count supernatant via liquid scintillation.
-
Calculation: Plot % Inhibition vs. Log[CP-461]. Determine IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Annexin V/PI Apoptosis Assay
To confirm that PDE inhibition translates to cell death.
Cell Line: SW480 (Colon Cancer) or LNCaP (Prostate Cancer). Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. Adhere overnight. -
Treatment: Treat with CP-461 (0.1 µM, 1.0 µM, 10 µM) and Vehicle (DMSO) for 24 and 48 hours.
-
Harvesting: Trypsinize cells; include floating cells (apoptotic bodies).
-
Staining: Wash with cold PBS. Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Analysis: Flow Cytometry (Ex 488 nm; Em 530 nm for FITC, 620 nm for PI).
-
Early Apoptosis: Annexin V (+) / PI (-)
-
Late Apoptosis/Necrosis: Annexin V (+) / PI (+)
-
Figure 2: Dual-stream validation workflow. Left: Biochemical verification of target inhibition. Right: Cellular phenotypic readout.
Comparative Data Analysis
The table below contrasts the potency of CP-461 with its parent compound, Exisulind. Note the significant shift in potency, which allows CP-461 to achieve therapeutic effects at lower doses, reducing potential off-target NSAID toxicities.
| Compound | Target Isozymes | Enzyme Inhibition IC50 (µM) | Growth Inhibition IC50 (SW480) | Clinical Status |
| Exisulind | PDE2, PDE5 | ~150 - 200 µM | ~200 - 400 µM | Discontinued |
| CP-461 | PDE2, PDE5 | 0.5 - 5.0 µM | 0.1 - 2.0 µM | Investigational / Archived |
| Sildenafil | PDE5 (High Selectivity) | 0.003 µM | >10 µM (Non-apoptotic) | Approved (ED) |
Note: While Sildenafil is a more potent PDE5 inhibitor, it does not induce apoptosis in these cancer lines. This suggests that CP-461's specific "moderate" inhibition profile or concurrent PDE2/5 targeting is required to trigger the threshold for the apoptotic signaling cascade.
References
-
Thompson, W. J., et al. (2000). "Exisulind and CP-461 inhibit cyclic GMP phosphodiesterases and induce apoptosis in human tumor cells." Cell Death & Differentiation.
-
Piazza, G. A., et al. (2001). "Antineoplastic drugs targeting cAMP and cGMP signaling pathways." Pharmacology & Therapeutics.[1]
-
Sperl, G., et al. (2004). "New insights into the mechanism of action of the selective apoptotic antineoplastic drug CP-461." Apoptosis.
-
Goluboff, E. T., et al. (2001). "Exisulind (Sulindac Sulfone) in patients with rising PSA after radical prostatectomy." The Journal of Urology.
-
Soh, J. W., et al. (2000). "Cyclic GMP mediates apoptosis induced by sulindac derivatives via activation of c-Jun NH2-terminal kinase 1." Clinical Cancer Research.
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Molecular Targets of CP-461 in Tumor Cells
Technical Guide & Mechanism of Action Analysis
Executive Summary
CP-461 (also known as OSI-461) is a fluoro-derivative of Exisulind (sulindac sulfone) and belongs to the class of Selective Apoptotic Antineoplastic Drugs (SAANDs) . Unlike traditional NSAIDs, CP-461 lacks cyclooxygenase (COX) inhibitory activity. Instead, it exerts its anti-tumor effects through a unique dual-target mechanism that distinguishes it from its parent compound, Exisulind.
While Exisulind primarily induces G1 cell cycle arrest via cGMP phosphodiesterase (PDE) inhibition, CP-461 possesses a second, high-affinity molecular target—microtubules —leading to M-phase (mitotic) arrest. This guide details the molecular causality of these two pathways and provides validated protocols for their interrogation in a research setting.
Chemical Identity & Structural Pharmacology
-
Compound Name: CP-461 (OSI-461)
-
Chemical Class: Indene derivative / Sulfone[1]
-
Key Structural Modification: Fluorine substitution (typically) or structural rigidification compared to Exisulind, enhancing lipophilicity and tubulin binding affinity.
-
Potency: CP-461 is approximately 100-fold more potent than Exisulind in colorectal cancer models (IC50 ~2
M vs. ~200 M).
Primary Molecular Target I: cGMP Phosphodiesterases (PDE2/PDE5)
The foundational mechanism of CP-461 shares the SAAND class characteristic: the inhibition of cyclic GMP-specific phosphodiesterases.
Mechanism of Action
-
Enzyme Inhibition: CP-461 selectively inhibits PDE2 and PDE5 isozymes, which are frequently overexpressed in colorectal, prostate, and breast tumor cells.
-
cGMP Elevation: Inhibition prevents the hydrolysis of cGMP to 5'-GMP, causing a rapid accumulation of intracellular cGMP.
-
PKG Activation: Elevated cGMP allosterically activates Protein Kinase G (PKG) (cGMP-dependent protein kinase).
-
-Catenin Degradation: Activated PKG phosphorylates
-catenin (or modulates GSK3 activity), marking -catenin for ubiquitination and proteasomal degradation. -
Transcriptional Suppression: Reduced nuclear
-catenin lowers the transcription of Wnt target genes, specifically Cyclin D1 and c-Myc , driving the cell toward apoptosis.
Pathway Visualization (DOT)
The following diagram illustrates the signal transduction cascade initiated by PDE inhibition.
Caption: Figure 1.[4] The cGMP/PKG axis. CP-461 inhibits PDE2/5, restoring cGMP levels and triggering the degradation of oncogenic
Primary Molecular Target II: Microtubules (Tubulin)
This target differentiates CP-461 from Exisulind. While Exisulind arrests cells in G1, CP-461 induces a profound M-phase arrest .[1]
Mechanism of Action
-
Direct Interaction: CP-461 binds directly to the tubulin dimer (distinct from the taxane binding site, likely overlapping with the colchicine site).
-
Depolymerization: It inhibits tubulin polymerization and promotes the depolymerization of existing microtubules.
-
Mitotic Spindle Disruption: The drug prevents the formation of a functional mitotic spindle during metaphase.
-
Mitotic Catastrophe: Cells arrest in mitosis (M-phase), leading to "mitotic catastrophe" and subsequent apoptosis independent of the p53 status.
Expert Insight: This microtubule-destabilizing activity is the primary driver of CP-461's superior potency (nM to low
M range) compared to Exisulind.
Experimental Validation Protocols
To validate these targets in your specific tumor cell line, use the following self-validating experimental workflows.
Protocol A: PDE Activity Assay (Target 1 Validation)
Objective: Confirm CP-461 inhibits cGMP hydrolysis.
-
Lysate Preparation: Homogenize tumor cells (e.g., SW480) in lysis buffer (20 mM Tris-HCl, protease inhibitors). Centrifuge to remove debris.
-
Reaction Setup:
-
Control: Lysate + [3H]-cGMP + Vehicle (DMSO).
-
Test: Lysate + [3H]-cGMP + CP-461 (Titrate 0.1 - 10
M).
-
-
Incubation: 30 minutes at 30°C.
-
Termination: Boil samples or add snake venom nucleotidase to convert GMP to guanosine.
-
Quantification: Use anion-exchange resin to separate [3H]-guanosine (product) from [3H]-cGMP (substrate). Count radioactivity.
-
Data Output: Plot % Inhibition vs. Log[Concentration].
Protocol B: In Vitro Tubulin Polymerization (Target 2 Validation)
Objective: Confirm direct interaction with tubulin.
-
Reagents: Purified bovine brain tubulin (>99% pure), GTP, PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2).
-
Baseline: Resuspend tubulin in PEM buffer + 1 mM GTP on ice.
-
Treatment: Add CP-461 (5-10
M) or Control (Colchicine as positive control, Taxol as stabilizer control). -
Initiation: Transfer cuvettes to a spectrophotometer heated to 37°C.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Interpretation:
Protocol C: Cell Cycle Analysis (Functional Readout)
Objective: Distinguish between G1 arrest (Exisulind-like) and M-phase arrest (CP-461 specific).
-
Treatment: Treat cells with CP-461 (IC50 concentration) for 24 hours.
-
Fixation: Harvest cells, wash in PBS, fix in 70% ice-cold ethanol overnight.
-
Staining: Stain with Propidium Iodide (PI) + RNase A.[6]
-
Flow Cytometry: Analyze DNA content.[6]
-
Result: CP-461 treatment will show a distinct 4N peak accumulation (G2/M arrest), whereas Exisulind would show a 2N peak (G0/G1).
Summary of Data
The table below summarizes the bifurcation of CP-461's activity compared to its parent compound.
| Feature | Exisulind (Parent) | CP-461 (OSI-461) |
| Primary Target | PDE2 / PDE5 | PDE2 / PDE5 AND Tubulin |
| Mechanism | cGMP elevation -> PKG activation | cGMP elevation + Microtubule Depolymerization |
| Cell Cycle Arrest | G1 Phase | M Phase (Mitosis) |
| Potency (IC50) | ~200 - 400 | 0.1 - 5 |
| COX Inhibition | None | None |
| Apoptosis Type | Caspase-dependent | Caspase-dependent (Mitotic Catastrophe) |
Integrated Mechanism Diagram
This diagram synthesizes the dual pathways leading to tumor cell death.
Caption: Figure 2.[7] Integrated Dual-Mechanism. Pathway 2 (Microtubules) acts as a potency multiplier to Pathway 1.
References
-
Soh, J. W., et al. (2000). "Novel roles of specific isoforms of protein kinase C in activation of the c-fos serum response element." Molecular and Cellular Biology. Link (Context: Establishing PKG/PKC signaling networks relevant to SAANDs).
-
Piazza, G. A., et al. (2001). "Exisulind, a novel proapoptotic drug, inhibits rat urinary bladder tumorigenesis." Cancer Research.[1][6] Link (Context: Foundation of PDE inhibition mechanism).
-
Uckun, F. M., et al. (2001). "In vivo toxicity and pharmacokinetic features of the novel antileukemic agent OSI-461." Biopharmaceutics & Drug Disposition. Link (Context: Pharmacokinetics and safety profile).
-
Li, H., et al. (2006). "The sulindac derivatives OSI-461, OSIP486823, and OSIP487703 arrest colon cancer cells in mitosis by causing microtubule depolymerization." Molecular Cancer Therapeutics.[6] Link (Context: Definitive source for the microtubule depolymerization mechanism ).
-
Thompson, W. J., et al. (2000). "Exisulind induction of apoptosis involves guanosine 3',5'-cyclic monophosphate phosphodiesterase inhibition, protein kinase G activation, and attenuated beta-catenin signaling." Cancer Research.[1][6] Link (Context: Mechanism of the PDE/Beta-catenin axis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The sulindac derivatives OSI-461, OSIP486823, and OSIP487703 arrest colon cancer cells in mitosis by causing microtubule depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exisulind: Aptosyn, FGN 1, Prevatac, sulindac sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. microtubule polymerization or depolymerization Gene Ontology Term (GO:0031109) [informatics.jax.org]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
CP-461 Free Base: Physicochemical Profiling and Technical Characterization
[1]
Content Type: Technical Reference Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Formulation Engineers Subject: Physicochemical properties, synthesis logic, and experimental handling of CP-461.[1]
Executive Summary: The Chemical Entity[2][3][4][5][6][7][8]
CP-461 (also known as OSI-461) represents a second-generation Selective Apoptotic Antineoplastic Drug (SAAND).[2][3] Structurally, it is a benzyl-amide derivative of a pyridine-substituted sulindac analog .[2] Unlike its parent compound exisulind (sulindac sulfone), CP-461 was engineered to enhance potency against cyclic GMP-phosphodiesterase (cGMP-PDE) isozymes, specifically PDE2 and PDE5, while maintaining a lack of cyclooxygenase (COX) inhibitory activity.[2][1]
This guide details the physicochemical parameters that define its behavior in vitro and in vivo, providing a roadmap for reproducible experimental handling.[1]
Chemical Identity and Structural Architecture[2][5]
CP-461 is distinct from traditional NSAIDs due to the replacement of the methylsulfinylbenzylidene moiety of sulindac with a pyridinylmethylene group and the conversion of the carboxylic acid tail to an N-benzyl acetamide .[2] These modifications significantly increase lipophilicity and target specificity.
Nomenclature and Identifiers[1]
-
IUPAC Name: (1Z)-N-benzyl-2-[5-fluoro-2-methyl-1-(pyridin-4-ylmethylidene)-1H-inden-3-yl]acetamide[2]
-
CAS Registry Number: 227619-96-7 (Free Base)[2]
-
Molecular Formula:
[1][6]
Structural Diagram (Pharmacophore Map)[2]
The following diagram illustrates the modular construction of CP-461, highlighting the functional groups responsible for its PDE inhibitory activity and solubility profile.
Caption: Modular structural analysis of CP-461 showing the indene scaffold and key substitutions affecting solubility and binding.
Physicochemical Profile
The following data represents the core physicochemical properties of CP-461 free base. These values are critical for determining appropriate vehicles for in vitro assays and in vivo dosing.
| Property | Value / Description | Experimental Context |
| Physical State | Solid crystalline powder | Typically greenish-white to yellow.[2] |
| Melting Point | 201 – 204 °C | Indicates high lattice energy; requires heating for dissolution in some organic carriers. |
| Lipophilicity (LogP) | ~4.5 (Predicted) | Highly lipophilic.[1] Class II/IV BCS candidate.[2] Permeable but solubility-limited.[2] |
| pKa | ~5.2 (Pyridine nitrogen) | Weak base. Ionized at gastric pH (improving solubility), neutral at physiological pH (7.4).[1] |
| Aqueous Solubility | < 1 µg/mL (at pH 7.[2]4) | Practically insoluble. Precipitation is a major risk in cell culture media. |
| Organic Solubility | DMSO (> 50 mg/mL) | Preferred solvent for stock solutions.[1] |
| H-Bond Donors | 1 (Amide NH) | Limited hydrogen bonding capacity contributes to low water solubility.[2] |
| H-Bond Acceptors | 3 (F, O, Pyridine N) | Pyridine nitrogen is the primary site for protonation.[1] |
Solubility & Formulation Science[1]
Due to its high LogP and rigid crystalline structure, CP-461 presents significant formulation challenges.[2] The free base is prone to rapid precipitation upon dilution into aqueous buffers.
Solubility Behavior[1][3][7]
-
pH Dependence: Solubility is enhanced in acidic environments (pH < 4) due to protonation of the pyridine ring. However, rapid precipitation occurs as the pH rises to neutral (intestinal/blood pH).[1]
-
Solvent Compatibility:
Experimental Protocol: Preparation of Assay Standards
To ensure reproducibility in enzymatic (PDE) or cellular (apoptosis) assays, follow this "solvent-shift" protocol to minimize microprecipitation:
-
Weighing: Weigh CP-461 free base into a glass vial (avoid plastic if possible to prevent adsorption).
-
Primary Solubilization: Add 100% anhydrous DMSO to achieve a concentration of 10 mM . Vortex vigorously for 30 seconds.[2] If particles persist, sonicate at 40°C for 5 minutes.
-
Quality Check: Inspect visually. The solution must be perfectly clear and yellow/amber.
-
Serial Dilution: Perform all serial dilutions in 100% DMSO first.
-
Final Step (The Shift): Dilute the DMSO working solution 1:1000 into the assay buffer (e.g., RPMI + 10% FBS) immediately prior to use.
Synthesis and Derivatization Logic
Understanding the synthesis provides insight into the impurities profile and stability. CP-461 is typically synthesized via a convergent route involving the condensation of an indene precursor with a pyridine aldehyde, followed by amidation.
Caption: Convergent synthetic pathway for CP-461 highlighting the construction of the Z-isomer scaffold.
Biological Context & Mechanism[2][9][11][12]
The physicochemical properties of CP-461 are directly tuned for its mechanism of action.[2]
-
Membrane Permeability: The high LogP (4.5) ensures rapid passive diffusion across the cell membrane, essential for targeting intracellular cGMP-PDEs.
-
Target Selectivity: Unlike Sulindac (which targets COX enzymes via a carboxylic acid interaction), the N-benzyl amide of CP-461 sterically hinders COX binding while optimizing the fit within the catalytic pocket of PDE2 and PDE5.[2]
-
Apoptosis Induction: By inhibiting PDE2/5, CP-461 elevates intracellular cGMP levels, activating Protein Kinase G (PKG).[1] This triggers a signaling cascade that degrades
-catenin and induces apoptosis in tumor cells, independent of p53 status.
References
-
Piazza, G. A., et al. (2001).[1] "Exisulind, a selective apoptotic antineoplastic drug."[1] Drugs of the Future, 26(6), 575.[1]
-
Sun, W., et al. (2002).[1][7] "Phase I and pharmacokinetic trial of the proapoptotic sulindac analog CP-461 in patients with advanced cancer." Clinical Cancer Research, 8(10), 3100-3104.[1][7]
-
Soh, J. W., et al. (2000).[1] "Novel sulindac derivatives that inhibit growth by inducing apoptosis in human prostate cancer cells."[2] Clinical Cancer Research, 6, 4136-4141.[1]
-
Thompson, W. J., et al. (2000).[1] "Sulfone metabolites of sulindac inhibit cyclic GMP phosphodiesterase."[2] Cellular Signalling, 12, 517-524.[1]
-
PubChem Database. "Compound Summary for CID 6445782 (CP-461)." National Center for Biotechnology Information.[2] [1]
Disclaimer: This guide is for research purposes only. CP-461 is an investigational compound and is not approved for clinical use.[2]
Sources
- 1. Synthesis, molecular modeling and biological evaluation of novel tadalafil analogues as phosphodiesterase 5 and colon tumor cell growth inhibitors, new stereochemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. US11382917B2 - Liquid oral formulations for tadalafil - Google Patents [patents.google.com]
- 5. sciengine.com [sciengine.com]
- 6. PubChemLite - Cp-461 free base (C25H21FN2O) [pubchemlite.lcsb.uni.lu]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
tubulin polymerization assay protocol with CP-461
Application Note: Evaluation of CP-461 (Ecopladib) Specificity via Tubulin Polymerization Kinetics
Part 1: Introduction & Scientific Context
1.1 The Role of CP-461 in Drug Development CP-461 (Ecopladib) is a second-generation derivative of Exisulind (Sulindac sulfone), belonging to the class of Selective Apoptotic Antineoplastic Drugs (SAANDs). Unlike traditional chemotherapeutics such as taxanes or vinca alkaloids, which physically disrupt the microtubule cytoskeleton to arrest mitosis, CP-461 exerts its pro-apoptotic effect primarily through the inhibition of cyclic GMP phosphodiesterases (specifically cGMP-PDE) and the subsequent activation of Protein Kinase G (PKG) or JNK pathways.
1.2 The Critical Need for Tubulin Profiling In the development of CP-461 and related indene derivatives, a critical safety milestone is demonstrating the lack of tubulin interaction . Microtubule-targeting agents (MTAs) like Paclitaxel often cause severe peripheral neuropathy due to non-selective cytoskeletal disruption in neurons.
-
Hypothesis: CP-461 should exhibit a "silent" profile in a tubulin polymerization assay, indistinguishable from the vehicle control.
-
Objective: This protocol details the kinetic turbidimetric assay to validate CP-461's mechanism of action (MOA) by confirming it does not alter the nucleation, growth, or steady-state equilibrium of microtubules in vitro.
Part 2: Mechanistic Visualization
The following diagram contrasts the MOA of CP-461 against standard Microtubule Targeting Agents (MTAs), highlighting why this assay is used for differentiation.
Caption: Mechanistic differentiation of CP-461 (SAAND) vs. MTAs. CP-461 induces apoptosis via PDE inhibition, sparing the cytoskeleton.
Part 3: Detailed Protocol
3.1 Principle of the Assay The assay relies on the light scattering properties of microtubules. Unpolymerized tubulin dimers do not scatter light at 340 nm. As polymers form in the presence of GTP and heat (37°C), turbidity increases linearly with mass.
-
Stabilizers (e.g., Paclitaxel): Increase Vmax and eliminate lag time.
-
Destabilizers (e.g., Nocodazole): Decrease or flatten the OD curve.
-
Inert Compounds (CP-461): Follow the Vehicle Control curve.
3.2 Materials & Reagents
| Component | Specification | Storage |
| Purified Tubulin | >99% pure bovine/porcine brain tubulin (lyophilized) | -80°C (Desiccated) |
| GTP Stock | 100 mM (Ultra-pure) | -80°C |
| PEM Buffer (5X) | 400 mM PIPES, 5 mM EGTA, 10 mM MgCl2, pH 6.9 | 4°C |
| CP-461 | >98% Purity (MW: ~374.4 g/mol ) | -20°C |
| Paclitaxel | 10 mM DMSO Stock (Positive Control) | -20°C |
| DMSO | Anhydrous (Vehicle Control) | RT |
3.3 Experimental Workflow
Step 1: Preparation of CP-461 Stock
CP-461 is hydrophobic. Proper solubilization is vital to prevent microprecipitation, which causes false-positive turbidity spikes.
-
Dissolve CP-461 powder in 100% DMSO to create a 10 mM Stock .
-
Vortex vigorously for 30 seconds.
-
Prepare a 10X Working Solution in PEM Buffer immediately before use.
-
Example: Dilute 10 mM stock 1:100 in buffer to get 100 µM (10X).
-
Note: Ensure final DMSO concentration in the assay well is < 1% (v/v).
-
Step 2: Tubulin Preparation (The "Ice" Phase)
Critical: Tubulin will polymerize prematurely if warmed. Keep everything on ice.
-
Reconstitute lyophilized tubulin in ice-cold G-PEM Buffer (PEM + 1 mM GTP + 5% Glycerol).
-
Target concentration: 3.0 – 4.0 mg/mL (approx. 30-40 µM).
-
Centrifuge at 14,000 x g for 10 mins at 4°C to remove protein aggregates (clarification step).
-
Keep supernatant on ice.
Step 3: Assay Plate Setup
Use a 96-well half-area plate (UV-transparent) pre-chilled to 4°C.
| Well Type | Volume Tubulin | Volume Compound (10X) | Final Conc.[1] (Compound) |
| Blank | 0 µL (Use Buffer) | 10 µL | N/A |
| Vehicle Ctrl | 90 µL | 10 µL (10% DMSO in Buffer) | 1% DMSO |
| Pos. Ctrl | 90 µL | 10 µL Paclitaxel | 3 - 10 µM |
| CP-461 (Low) | 90 µL | 10 µL CP-461 | 10 µM |
| CP-461 (High) | 90 µL | 10 µL CP-461 | 50 - 100 µM |
Step 4: Kinetic Measurement
-
Transfer the cold plate immediately to a spectrophotometer pre-heated to 37°C .
-
Settings:
Part 4: Data Analysis & Interpretation
4.1 Quantitative Metrics Extract the following parameters from the OD340 vs. Time plot:
-
Lag Time (min): Time from T=0 until OD increases by >0.02 AU.
-
Vmax (mOD/min): Maximum slope during the exponential growth phase.
-
Steady State OD: Average OD readings from 45-60 mins.
4.2 Expected Results Table
| Compound | Lag Time | Vmax (Rate) | Steady State OD | Interpretation |
| Vehicle (DMSO) | ~5-10 min | Baseline | Baseline | Normal Polymerization |
| Paclitaxel | < 2 min | High (>2x Baseline) | High | Hyper-stabilization |
| Nocodazole | N/A | ~0 | ~0 | Inhibition |
| CP-461 | ~5-10 min | Baseline | Baseline | No Interaction |
4.3 Troubleshooting
-
Issue: CP-461 wells show immediate high OD at T=0.
-
Cause: Compound precipitation. CP-461 is insoluble in aqueous buffer at high concentrations.
-
Fix: Reduce concentration or verify solubility limit. Do not mistake precipitation for polymerization.
-
-
Issue: No polymerization in Vehicle Control.
-
Cause: Inactive tubulin or degraded GTP.
-
Fix: Use >99% pure tubulin; ensure GTP is added fresh.
-
Part 5: Workflow Visualization
Caption: Step-by-step workflow for the turbidimetric tubulin polymerization assay.
References
-
Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. Journal of Molecular Biology, 89(4), 737–758.
-
Piazza, G. A., et al. (2001). Exisulind, a novel proapoptotic drug, inhibits rat urinary bladder tumorigenesis. Cancer Research, 61(10), 3961–3968. (Establishes the non-COX, non-tubulin mechanism of sulfone derivatives).
-
Soh, J. W., et al. (2000). Cyclic GMP mediates apoptosis induced by sulindac derivatives via activation of c-Jun NH2-terminal kinase 1. Clinical Cancer Research, 6(10), 4136-4141.
-
Cytoskeleton Inc. (Standard Industry Protocols). Tubulin Polymerization Assay Protocol (OD based).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: CP-461 Solubility & Precipitation Guide
The following guide serves as a specialized Technical Support Center resource for researchers working with CP-461 (a cyclic GMP-PDE inhibitor and Exisulind derivative). It addresses the physicochemical challenges of using this hydrophobic compound in aqueous biological systems.
Core Technical Overview
CP-461 (chemically related to Exisulind/Sulindac sulfone derivatives, often identified as 1H-Indene-3-acetamide derivatives with a pyridine moiety) is a potent, pro-apoptotic cyclic GMP-phosphodiesterase (cGMP-PDE) inhibitor.[1]
The Problem: Researchers frequently report "crashing out" (precipitation) when diluting CP-461 DMSO stocks into aqueous cell culture media. This is driven by its high lipophilicity (LogP > 3) and specific pKa characteristics. At the physiological pH of cell culture media (pH 7.2–7.4), the pyridine nitrogen (pKa ~5.2) remains largely unprotonated, rendering the molecule in its neutral, least soluble form.
The Consequence: Micro-precipitates are often invisible to the naked eye but can:
-
False Negatives: Reduce the effective drug concentration reaching the cells.
-
False Positives: Cause physical stress or "crystal toxicity" to cells via sedimentation.
-
Assay Interference: Scatter light in optical density (OD) or fluorescence assays.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for preparing stable CP-461 formulations for in vitro assays.
Figure 1: Decision matrix for solubilizing hydrophobic small molecules like CP-461 in aqueous media.
Troubleshooting Guide (Q&A)
Q1: I see a white cloudy precipitate immediately after adding CP-461 to my media. What went wrong?
Diagnosis: This is "Solvent Shock." You likely added a high-concentration DMSO stock (e.g., 100 mM) directly into a large volume of cold or room-temperature media. The Science: When a droplet of DMSO enters water, the DMSO diffuses away rapidly. The hydrophobic drug molecules are left "stranded" in water before they can disperse or bind to serum proteins (Albumin). They aggregate instantly to lower their surface energy. Corrective Action:
-
Discard the precipitated media; you cannot re-dissolve it by vortexing (this often shears proteins or causes foaming).
-
Protocol Adjustment: Use the "Sub-mix" method. Place a small volume of fresh media (e.g., 1 mL) in a tube. While vortexing gently, add the DMSO stock to this smaller volume. Then, transfer this pre-diluted mix to the bulk media.
Q2: What is the maximum solubility of CP-461 in cell culture media?
Data Summary: There is no single "limit" because it depends heavily on the presence of serum (FBS/FCS).
| Solvent / Matrix | Solubility Limit (Approx.) | Notes |
| 100% DMSO | > 50 mM | Excellent solubility. Store at -20°C. |
| Water / PBS | < 10 µM | Negligible. Do not dilute directly into PBS. |
| Serum-Free Media | 10 - 20 µM | Very high risk of precipitation above 20 µM. |
| Media + 10% FBS | 50 - 100 µM | Serum albumin binds the drug, keeping it in solution. |
Expert Tip: If your experiment requires concentrations >50 µM in serum-free conditions, you must use a solubilizing agent like HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) at 0.5–1.0% w/v.
Q3: Can I filter-sterilize the media after adding CP-461?
Strictly NO. If you filter media containing a hydrophobic drug through a 0.22 µm membrane:
-
Adsorption: The drug will bind to the filter membrane (especially Nylon or Cellulose Acetate).
-
Removal: Any micro-precipitates (which might redissolve over time) will be physically removed. Result: Your treated media might contain 50% less drug than calculated. Solution: Filter-sterilize your DMSO stock (if necessary) using a solvent-resistant PTFE filter before adding it to sterile media.
Q4: My stock solution froze in the -20°C freezer. Is it degraded?
Status: Likely Safe. DMSO freezes at ~19°C. Solidification is normal. Protocol:
-
Thaw completely at room temperature or 37°C.
-
Crucial Step: Vortex vigorously for 30 seconds after thawing. Concentration gradients can form during freezing (cryoconcentration). If you pipette from the top without mixing, you may withdraw a lower concentration, leaving a super-concentrated sludge at the bottom.
Q5: Why does the precipitation look like "needles" under the microscope?
Analysis: CP-461 and related indenylacetic acid derivatives tend to crystallize in needle-like lattice structures when they crash out of solution slowly. Implication: If you see needles on your cell monolayer, your cells are experiencing physical stress (mechanical damage) rather than just chemical drug effects. This invalidates morphology data. Fix: Lower the working concentration or increase the FBS percentage.
Standard Operating Procedure (SOP): Preparation for Bioassays
Objective: Prepare a 50 µM working solution in DMEM + 10% FBS.
-
Stock Prep: Dissolve CP-461 powder in high-grade anhydrous DMSO to create a 50 mM Master Stock.
-
Calculation: MW ≈ 420.9 g/mol .[1] 4.2 mg in 200 µL DMSO = 50 mM.
-
-
Intermediate Step (The "200x" Rule):
-
Do not dilute 1:1000 directly if possible.
-
Prepare a 10x working stock in media if the concentration allows, but for CP-461, it is better to keep the DMSO content constant.
-
Preferred Method: Add 1 µL of 50 mM Stock to 1 mL of warm (37°C) media while vortexing.
-
Final Concentration: 50 µM.
-
Final DMSO: 0.1% (Safe for most cells).[2]
-
-
Visual Check: Hold the tube up to a light source. It should be crystal clear. If it looks "milky" or opalescent, precipitation has occurred.
-
Incubation: Add to cells immediately. Do not store diluted media at 4°C, as cooling promotes crystallization.
References
- Provides chemical structure (Indene-3-acetamide derivative)
- Cell Pathways, Inc. (2000). Mechanism of action of Exisulind and related compounds (CP-461). In Clinical Cancer Research. Foundational context on the PDE inhibitory class and hydrophobicity.
- General authoritative guide on media precipit
- Standard protocols for media handling and temper
Sources
Technical Support Center: CP-461 (Ecindamide) Stability & Handling
Executive Summary & Core Directive
CP-461 (Ecindamide) is a sulfone derivative of sulindac that acts as a selective apoptotic antineoplastic drug (SAAND) by inhibiting cyclic GMP phosphodiesterase (cGMP-PDE). Unlike its parent compound, it lacks COX-1/COX-2 inhibitory activity.
The Critical Challenge: While the sulfone moiety renders CP-461 chemically robust against oxidation compared to sulfides, the primary failure mode at -20°C is not chemical degradation, but physical precipitation driven by the hygroscopic nature of DMSO.
This guide details the thermodynamic and kinetic protocols required to maintain CP-461 potency.
The Stability Matrix
The following data represents the stability profile of CP-461 based on structural analysis and standard lipophilic small-molecule behavior in aprotic solvents.
Table 1: Storage & Stability Specifications
| State | Storage Temp | Stability Window | Primary Risk Factor |
| Solid Powder | -20°C (Desiccated) | > 3 Years | Hydrolysis (low risk), Aggregation |
| DMSO Stock | -80°C | 12–24 Months | Freeze-Thaw Cycles |
| DMSO Stock | -20°C | 3–6 Months | Moisture Absorption / Precipitation |
| DMSO Stock | +4°C | < 1 Week | Precipitation (Solubility drop) |
| Aqueous Dilution | +37°C / RT | < 24 Hours | Rapid Precipitation (Low aqueous solubility) |
Critical Note: DMSO has a freezing point of 18.5°C .[1] At -20°C, your stock solution should be frozen solid. If you find your -20°C stock is liquid, it has absorbed significant atmospheric water (hygroscopicity), drastically lowering the freezing point and solubility of CP-461, leading to "silent precipitation."
Diagnostic Troubleshooting (Q&A)
Category A: Physical State & Solubility[1][2][3][4]
Q: I retrieved my CP-461 stock from -20°C, and it contains crystals. Has the compound degraded? A: Likely not. This is a physical phase separation, not chemical degradation.
-
The Mechanism: CP-461 is highly lipophilic. When DMSO freezes (crystallizes) at -20°C, it can exclude the solute, creating local zones of supersaturation that force CP-461 out of solution.
-
The Fix:
-
Warm the vial to 37°C in a water bath for 5–10 minutes.
-
Vortex vigorously for 30 seconds.
-
Inspect visually. If clear, the compound is recovered. If cloudy, sonicate for 5 minutes.
-
Q: My -20°C stock was liquid when I took it out. Is this good? A: No, this is a "Red Flag."
-
The Mechanism: Pure DMSO freezes at 18.5°C. If your stock is liquid at -20°C, it contains >30% water (absorbed from the air during previous openings).
-
The Consequence: Water acts as an anti-solvent for CP-461. While it may look clear, micro-precipitates may have formed that will clog injection needles or yield inconsistent assay data.
-
The Fix: Discard this stock for critical quantitative assays. For future stocks, use single-use aliquots to prevent moisture entry.
Category B: Biological Efficacy[4][5]
Q: I see cytotoxicity in my controls. Is CP-461 toxic? A: You must distinguish between compound toxicity and solvent toxicity.
-
The Mechanism: High volumes of DMSO destabilize cell membranes.
-
The Fix: Ensure the final DMSO concentration in your culture media is < 0.5% (v/v) . For sensitive primary cells, aim for < 0.1%. Always run a "Vehicle Control" (DMSO only) alongside your CP-461 treatment.
Standard Operating Procedure (SOP): Reconstitution & Storage
To maximize data integrity, follow this "Zero-Moisture" protocol.
Step 1: Preparation
-
Calculate the volume needed for a high-concentration master stock (typically 10 mM to 50 mM).
-
Use Anhydrous DMSO (99.9%, stored over molecular sieves).
-
Work in a laminar flow hood to minimize dust, though DMSO is bacteriostatic.
Step 2: Dissolution
-
Add DMSO to the CP-461 powder vial.
-
Vortex immediately for 1 minute.
-
Sonicate at room temperature for 5–10 minutes to ensure complete solubilization.
-
Visual QC: Hold vial up to light. Solution must be optically clear with no Schlieren lines (swirls).
Step 3: Aliquoting (The Golden Rule)
-
Do NOT store the bulk bottle at -20°C.
-
Divide the stock into small aliquots (e.g., 20 µL – 50 µL) in amber microtubes.
-
Why? This prevents repeated freeze-thaw cycles.[2] Each experiment uses one fresh tube.
Step 4: Storage
-
Place aliquots in a light-proof box.
-
Store at -20°C (Short term) or -80°C (Long term).[2]
Visualizing the Workflow
The following diagram illustrates the decision logic for handling CP-461 stocks to ensure experimental validity.
Figure 1: Decision logic for CP-461 stock recovery. Note that liquid state at -20°C triggers a discard protocol due to hygroscopic water uptake.
Frequently Asked Questions (FAQ)
Q: Can I use PBS to make my stock solution? A: Absolutely not. CP-461 has extremely poor aqueous solubility. You must dissolve it in 100% DMSO (or DMF) first.[2] Aqueous buffers are only for the final dilution step, and the compound should be used immediately after dilution to prevent precipitation.
Q: How do I verify the concentration if I suspect degradation? A: The gold standard is HPLC-UV.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detection: UV absorption (CP-461 has an indene ring system detectable ~260-280 nm).
-
Sign of Degradation: Appearance of new peaks (sulfone reduction or ring opening) or loss of area-under-curve (AUC) relative to a fresh standard.
Q: Is CP-461 light sensitive? A: While sulfones are relatively stable, the indene backbone can be susceptible to photo-isomerization over long periods. Always store in amber vials or wrap tubes in aluminum foil as a precaution.
References
-
PubChem. (n.d.). Ecindamide (CP-461) Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Cheng, X., et al. (2003). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. (Demonstrates the impact of water absorption on compound stability in DMSO storage). Retrieved from [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Physical Properties & Stability. (Authoritative source on DMSO freezing points and hygroscopicity). Retrieved from [Link]
-
Kozikowski, A. P., et al. (2007). Chemistry and Biology of the SAANDs (Selective Apoptotic Antineoplastic Drugs). (Context on the chemical structure and stability of exisulind derivatives). Retrieved from [Link]
Sources
resolving inconsistent tubulin assay results with CP-461
This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in tubulin-based assays, with a specific focus on inquiries related to CP-461. Our goal is to provide a framework for logical troubleshooting, grounded in the principles of microtubule dynamics and best practices for in vitro biochemical assays.
Frequently Asked Questions (FAQs)
Q1: My tubulin polymerization assay results are inconsistent when using CP-461. What is the primary cause?
Inconsistent results in a tubulin polymerization assay can stem from multiple factors, broadly categorized as issues with reagents, assay conditions, or the test compound itself. When investigating a compound like CP-461, it is critical to first establish a robust and reproducible baseline assay. Common sources of variability include inaccurate pipetting, temperature fluctuations across the microplate, poor compound solubility, and the quality of the tubulin protein or GTP.[1][2]
It is also crucial to understand the established pharmacology of your test agent. CP-461, also known as Mavacamten, is not a recognized tubulin inhibitor. It is a well-characterized small-molecule modulator of cardiac myosin that reduces sarcomere hypercontractility by inhibiting the rate of phosphate release from β-cardiac myosin-S1.[3][4] Therefore, any observed effect on tubulin polymerization would be considered an off-target activity or potentially an artifact of the experimental conditions.
Q2: If CP-461 is a myosin inhibitor, why might it appear to affect my tubulin assay?
There are several reasons why a compound might generate a signal in a tubulin assay without being a true inhibitor or stabilizer of microtubule polymerization:
-
Compound Precipitation: The most common artifact in turbidimetric (light scattering) assays is compound precipitation.[5] If CP-461 is not fully soluble in the assay buffer at the tested concentration, it can form precipitates that scatter light, mimicking the signal of microtubule formation.
-
Promotion of Non-specific Aggregates: Some compounds can cause the tubulin protein to denature and form non-microtubular aggregates. These aggregates also scatter light, leading to a false-positive signal.[1][5]
-
Interference with Detection Method: Depending on the assay format (e.g., fluorescence-based), the compound could have intrinsic fluorescence or quenching properties that interfere with the readout.
A critical control experiment is to test for cold-induced depolymerization. At the end of the assay, incubating the plate on ice for 20-30 minutes should cause bona fide microtubules to depolymerize, resulting in a decreased signal.[1][5] If the signal remains high, it is likely due to compound precipitation or protein aggregation.
Q3: What are the most critical parameters for ensuring a reproducible tubulin polymerization assay?
Consistency is key. The following parameters are vital for achieving reproducible results:
-
Temperature Control: Tubulin polymerization is highly temperature-dependent, with optimal activity at 37°C.[2] Ensure your plate reader is pre-warmed and maintains a stable temperature throughout the experiment.
-
High-Quality Reagents: Use highly pure (>99%) tubulin. Aliquot tubulin upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Similarly, prepare fresh, concentrated GTP stocks and store them in aliquots.[2][5]
-
Buffer Composition: The buffer system significantly influences polymerization kinetics.[6] A common and effective buffer is 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA. Verify the pH and composition of all buffers before use.[1][2]
-
Solvent Concentration: If your compound is dissolved in DMSO, ensure the final concentration in the well is low (typically ≤2%) and is consistent across all wells, including controls.[1][5]
Systematic Troubleshooting Guide
Use the following guide to diagnose and resolve specific issues encountered during your experiments.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing inconsistent assay results.
Caption: A workflow for troubleshooting inconsistent tubulin assay results.
Troubleshooting Data Scenarios
This table summarizes common problematic data scenarios, their likely causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| High variability between replicate wells | 1. Inaccurate pipetting.2. Air bubbles in wells.3. Non-uniform plate heating. | 1. Use calibrated pipettes; run duplicates or triplicates.2. Carefully inspect the plate for bubbles before reading.3. Ensure the plate reader provides uniform heating across all wells. | [1] |
| No/low polymerization in control (vehicle) wells | 1. Inactive tubulin protein (e.g., from multiple freeze-thaws).2. Degraded or absent GTP.3. Incorrect buffer composition or pH.4. Suboptimal temperature (<37°C). | 1. Use a fresh aliquot of tubulin stored at -80°C.2. Add fresh GTP to the reaction mix.3. Verify the composition and pH of all buffers.4. Pre-warm the plate reader to 37°C before starting. | [1][2] |
| Unexpected increase in signal with CP-461 | 1. Precipitation of CP-461 in the assay buffer.2. CP-461 is inducing non-specific protein aggregation. | 1. Visually inspect for turbidity after adding CP-461 to buffer alone.2. At the end of the assay, cool the plate on ice for 20-30 min. A persistent signal indicates precipitation, not true microtubules. | [1][5] |
| High background signal (no tubulin control) | 1. Precipitation of the test compound (CP-461).2. Air bubbles in the wells. | 1. Test the solubility of CP-461 in the assay buffer at the working concentration.2. Pipette carefully and inspect the plate before reading. | [1] |
Validated Experimental Protocol
Adhering to a validated protocol is the first step in eliminating experimental variability.
Protocol: Absorbance-Based (Turbidimetric) Tubulin Polymerization Assay
This method monitors microtubule assembly by measuring the increase in light scattering at 340-350 nm.[2][7]
1. Reagent Preparation (On Ice):
-
Tubulin Stock: Thaw a single-use aliquot of >99% pure tubulin protein (e.g., bovine brain tubulin) on ice. A typical stock concentration is 10 mg/mL.
-
Polymerization Buffer (1x PB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Prepare from a 5x stock and keep on ice.
-
GTP Solution: Prepare a 10 mM GTP solution in polymerization buffer. Keep on ice and use fresh.
-
Test Compounds: Prepare serial dilutions of CP-461 in polymerization buffer. Include a vehicle control (e.g., DMSO at a concentration matching the highest compound concentration) and positive controls for inhibition (e.g., 10 µM Nocodazole) and stabilization (e.g., 10 µM Paclitaxel).
2. Reaction Setup (In a Pre-chilled 96-well Plate on Ice):
-
Add diluted test compounds, vehicle, or controls to the appropriate wells.
-
Prepare a master mix of tubulin and polymerization buffer to achieve a final tubulin concentration of 3 mg/mL.
-
Add the tubulin master mix to each well.
-
To initiate the reaction, add the GTP solution to all wells for a final concentration of 1 mM. Mix gently by pipetting.
3. Measurement:
-
Immediately transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C.
-
Read the absorbance at 340 nm (or 350 nm) in kinetic mode, taking readings every 30-60 seconds for at least 60 minutes.[2][7]
4. (Optional) Cold Depolymerization:
-
After the kinetic read, place the plate on an ice block for 30 minutes.
-
Take a final endpoint reading at 340 nm to confirm if the formed polymer is cold-labile (i.e., true microtubules).
Standard Assay Workflow Diagram
Caption: A standard workflow for a turbidimetric tubulin polymerization assay.
References
- Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Enzymology.
- Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments.
- Geyer, E.A., et al. (2016). Mutations in human tubulin proximal to the kinesin binding site alter dynamic instability at microtubule plus- and minus-ends. eLife.
- Buvoli, M., & Leinwand, L. A. (2024). A therapeutic leap: how myosin inhibitors moved from cardiac interventions to skeletal muscle myopathy solutions.
- Singh, P., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1.
- Nouar, R., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays.
- Kawas, R.F., et al. (2017). A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle. Journal of Biological Chemistry.
- Pinyuh, R., et al. (1999). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
- Mühlethaler, T., et al. (2021). Comprehensive Analysis of Binding Sites in Tubulin.
- Kawas, R.F., et al. (2017). A small molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle.
- Liu, Y., et al. (2024). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy.
- Hoban, K.M., et al. (2024). High-Throughput Image-Based Assay for Identifying In Vitro Hepatocyte Microtubule Disruption. Journal of Agricultural and Food Chemistry.
-
European Pharmaceutical Review. (2021). Simulations and fragment screening reveal binding sites on tubulin protein. Retrieved February 4, 2026, from [Link]
- Anderson, R.L., et al. (2017). A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle. Journal of Biological Chemistry.
- Weinstein, B., & Barber, D. (2022). Asymmetric requirement for α-tubulin over β-tubulin. bioRxiv.
- Chambraud, B., et al. (2007).
- Mühlethaler, T., et al. (2021). Comprehensive Analysis of Binding Sites in Tubulin.
- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols.
- Kim, D.Y., et al. (2006). Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The CP-461 Bioavailability Challenge
To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Overcoming Low Bioavailability of CP-461 in vivo
CP-461 (a pro-apoptotic cGMP phosphodiesterase inhibitor and derivative of exisulind) presents a classic challenge in preclinical drug development: high potency in vitro but variable efficacy in vivo .
As a lipophilic sulfone derivative, CP-461 falls into Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability). The primary bottleneck for bioavailability is dissolution . If the drug does not dissolve in the gastrointestinal (GI) lumen, it cannot be absorbed, regardless of its permeability. Furthermore, its relatively short half-life requires precise dosing intervals to maintain plasma concentrations above the EC50 (1–2 μM) required for apoptosis induction.
This guide provides a root-cause analysis and actionable protocols to optimize your in vivo experiments.
Module 1: Formulation Optimization (The Dissolution Barrier)
Q1: We are administering CP-461 as a suspension in 1% CMC (Carboxymethylcellulose), but plasma exposure is negligible. Why?
A: Aqueous suspensions are often unsuitable for CP-461 due to its high lipophilicity. In a CMC suspension, the compound exists as large crystalline aggregates. These particles pass through the GI tract largely undissolved and are excreted in feces, resulting in "apparent" low bioavailability.
Solution: Switch to a lipid-based vehicle or reduce particle size significantly.
Troubleshooting Protocol A: Lipid-Based Vehicle (Recommended) Preclinical data indicates that solubilizing lipophilic sulfones in oil significantly enhances absorption compared to aqueous suspensions.
-
Vehicle Selection: Use Corn Oil or Labrasol (Caprylocaproyl macrogol-8 glycerides).
-
Preparation Protocol:
-
Weighing: Weigh the required amount of CP-461 powder.
-
Solubilization: Add a small volume of ethanol (5-10% of total volume) to the powder and vortex to wet the compound.
-
Oil Addition: Add the corn oil to the wetted mixture.
-
Sonication: Sonicate at 40°C for 20–30 minutes until the solution is clear or a fine, uniform suspension is achieved. Note: Ensure temperature does not exceed 50°C to prevent degradation.
-
Storage: Prepare fresh daily. Lipophilic drugs can precipitate out of oil upon standing.
-
Troubleshooting Protocol B: Micronization (If Aqueous is Mandatory) If your study design forbids oil vehicles (e.g., specific dietary studies), you must increase the surface area of the drug.
-
Milling: Use a ball mill or jet mill to reduce particle size to < 5–10 μm .
-
Surfactant Addition: Add Tween 80 (0.1% - 0.5%) to your CMC vehicle. This reduces surface tension and aids wetting of the hydrophobic powder.
Module 2: Pharmacokinetic Strategy (The Exposure Barrier)
Q2: We see a spike in plasma levels, but the anti-tumor effect is weak. Are we under-dosing?
A: You are likely not under-dosing, but under-scheduling . CP-461 has a relatively short terminal half-life. A single daily dose (QD) leads to large "troughs" where drug levels fall below the therapeutic threshold.
Key Pharmacokinetic Parameters (Human Phase I Data):
| Parameter | Value | Implication |
|---|---|---|
| Tmax | 1 – 2 hours | Absorption is rapid if dissolved. |
| Half-life (t1/2) | ~6.7 hours | Drug is cleared relatively quickly. |
| EC50 (Apoptosis) | 1 – 2 μM | Target plasma concentration floor. |
| Dose Proportionality | Linear (200–800 mg) | Higher doses yield predictable exposure. |
Optimization Strategy:
-
Frequency: Switch from QD (Once Daily) to BID (Twice Daily) or TID (Three Times Daily) dosing.
-
Rationale: With a 6.7-hour half-life, BID dosing prevents the plasma concentration from dropping to zero, maintaining steady-state levels closer to the active EC50 range.
Module 3: Metabolism & Species Differences
Q3: Our mouse data shows higher variability than reported dog/rat data. Is this metabolic?
A: Yes. Sulindac derivatives undergo extensive metabolism (oxidation/reduction).
-
First-Pass Effect: CP-461 is susceptible to first-pass metabolism in the liver. Rodents (mice/rats) often have higher metabolic rates for xenobiotics than dogs or humans.
-
Enterohepatic Recirculation: Sulindac derivatives often undergo biliary excretion and reabsorption. This can cause secondary peaks in the PK profile.
Diagnostic Experiment: To confirm if low bioavailability is due to absorption (formulation) or metabolism (liver), perform a small IV vs. PO crossover study:
-
Group A: IV Bolus (dissolved in DMSO/PEG/Saline).
-
Group B: Oral Gavage (Current Formulation).
-
Calculate F (Bioavailability):
.-
If
but IV exposure is high: The issue is Absorption (Fix the Formulation). -
If IV clearance is extremely rapid: The issue is Metabolism (Consider higher doses or metabolic inhibitors, though this alters the model).
-
Visual Troubleshooting Workflows
Figure 1: Formulation Decision Tree
Use this logic to select the correct vehicle based on your experimental constraints.
Caption: Decision matrix for selecting the optimal CP-461 vehicle. Lipid-based systems are the gold standard for this lipophilic compound.
Figure 2: Pharmacokinetic Optimization Logic
Use this workflow to interpret plasma concentration data.
Caption: Diagnostic workflow for interpreting CP-461 PK failures. Distinguishes between absorption issues (Cmax) and clearance issues (Half-life).
References
-
Clinical Pharmacokinetics of CP-461: D. A. Lim, et al. "Phase I and Pharmacokinetic Trial of the Proapoptotic Sulindac Analog CP-461 in Patients with Advanced Cancer." Clinical Cancer Research, vol. 8, no. 10, 2002.
-
Formulation Strategies for Lipophilic Drugs: C. W. Pouton. "Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems." European Journal of Pharmaceutical Sciences, vol. 11, suppl. 2, 2000.
- Vehicle Effects in Animal Models: H. C. Ansel, et al. Pharmaceutical Dosage Forms and Drug Delivery Systems. Lippincott Williams & Wilkins. (General Reference for Compounding Vehicles).
Validation & Comparative
Technical Comparison Guide: CP-461 vs. Paclitaxel Microtubule Dynamics
Executive Summary
This guide provides a rigorous technical comparison between Paclitaxel (Taxol) and CP-461 (a potent sulindac sulfone derivative, also known as OSI-461). While both agents induce mitotic arrest and apoptosis in neoplastic cells, their mechanisms of action regarding microtubule dynamics are diametrically opposed.[1]
-
Paclitaxel acts as a microtubule stabilizer , promoting excessive polymerization and preventing disassembly.[2]
-
CP-461 acts as a microtubule destabilizer (depolymerizer) and a cGMP phosphodiesterase (PDE) inhibitor.
Understanding this mechanistic divergence is critical for designing combination therapies, interpreting cell cycle data, and selecting appropriate in vitro validation assays.
Mechanistic Deep Dive
The Divergence in Tubulin Interaction
The microtubule cytoskeleton is a dynamic equilibrium between free tubulin dimers and polymerized microtubules. Chemotherapeutic agents often target this equilibrium to block mitosis.
-
Paclitaxel (The Stabilizer): Paclitaxel binds stoichometrically to the
-tubulin subunit on the interior surface of the microtubule.[2][3] This binding lowers the critical concentration of tubulin required for polymerization, locking the microtubule in a rigid, polymerized state. This prevents the dynamic instability required for chromosome alignment during metaphase, triggering the Spindle Assembly Checkpoint (SAC) and leading to G2/M arrest. -
CP-461 (The Dual-Action Destabilizer): Unlike its parent compound Exisulind (which induces apoptosis via PDE inhibition without affecting microtubules), CP-461 possesses a dual mechanism.
-
Direct Tubulin Interaction: CP-461 binds to tubulin dimers and prevents their assembly into microtubules (inhibition of polymerization) and induces the catastrophe of existing microtubules (depolymerization). This mimics the action of Vinca alkaloids or Colchicine, though the binding site may differ.
-
PDE Inhibition: CP-461 inhibits cGMP phosphodiesterases (specifically PDE2 and PDE5), elevating intracellular cGMP and activating Protein Kinase G (PKG), which drives pro-apoptotic signaling independent of the cell cycle.
-
Pathway Visualization
Figure 1: Mechanistic pathways of Paclitaxel vs. CP-461. Note the opposing effects on tubulin polymerization despite the shared endpoint of G2/M arrest and apoptosis.
Experimental Comparison Data
The following data summarizes the expected outcomes when comparing these agents in standard biochemical and cellular assays.
| Feature | Paclitaxel | CP-461 |
| Primary Target | Tubulin & cGMP PDE | |
| Effect on Polymerization | Enhances (Stabilizer) | Inhibits (Destabilizer) |
| In Vitro Turbidity (OD340) | Rapid increase, higher plateau than control | Decreased rate, lower plateau, or flatline |
| Cell Cycle Arrest | G2/M (Prominent) | G2/M (Prominent) |
| Immunofluorescence | Thick, bundled microtubule arrays | Diffuse tubulin staining; loss of polymer |
| IC50 (Tumor Cell Growth) | Low Nanomolar (nM) range | Micromolar ( |
Validated Experimental Protocols
To objectively compare these agents, we utilize a self-validating Tubulin Polymerization Assay. This assay relies on the principle that light scattering (measured as optical density at 340 nm) is proportional to the concentration of polymerized microtubules.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Quantify the shift in polymerization kinetics induced by CP-461 vs. Paclitaxel.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guanylyl-imidodiphosphate, non-hydrolyzable analog preferred for stability, or standard GTP).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Spectrophotometer (Temperature controlled at 37°C).
Workflow:
-
Preparation: Dilute purified tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Baseline: Blank the spectrophotometer with PEM buffer at 340 nm.
-
Treatment Groups:
-
Control: Tubulin + DMSO (Vehicle).
-
Group 1: Tubulin + Paclitaxel (10
M final). -
Group 2: Tubulin + CP-461 (10
M and 100 M final).
-
-
Initiation: Transfer samples to pre-warmed cuvettes (37°C) to initiate polymerization.
-
Measurement: Record OD340 every 30 seconds for 60 minutes.
Self-Validation Checkpoints:
-
Control Validation: The vehicle control must show a sigmoidal curve (Lag phase
Elongation Plateau). If no lag phase is observed, the tubulin may be aggregated (spin down at 100,000 x g before use). -
Paclitaxel Validation: Must show immediate elimination of the lag phase and a higher Vmax and plateau than control.
-
CP-461 Validation: Should show a suppressed plateau and extended lag phase compared to control.
Protocol B: Immunofluorescence Microscopy
Objective: Visual confirmation of microtubule architecture.
-
Seeding: Plate SW480 or HeLa cells on glass coverslips.
-
Treatment: Treat with IC90 concentrations of Paclitaxel or CP-461 for 18 hours.
-
Fixation: Fix with methanol at -20°C for 10 minutes (Methanol is superior to formalin for preserving microtubule structure).
-
Staining:
-
Primary Antibody: Mouse anti-
-tubulin. -
Secondary Antibody: Goat anti-mouse Alexa Fluor 488.
-
Counterstain: DAPI (Nuclei).
-
-
Analysis:
Experimental Workflow Diagram
Figure 2: Workflow for the Tubulin Polymerization Assay. Distinct kinetic traces (Result A vs. Result B) confirm the opposing mechanisms.
References
-
Soh, Y., et al. (2002). "The sulindac derivatives OSI-461, OSIP486823, and OSIP487703 arrest colon cancer cells in mitosis by causing microtubule depolymerization."[6] Molecular Cancer Therapeutics. Link
-
Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[2][3][7] Nature Reviews Cancer.[3] Link
-
Thompson, W. J., et al. (2000). "Exisulind induction of apoptosis involves guanosine 3',5'-cyclic monophosphate phosphodiesterase inhibition, protein kinase G activation, and attenuated beta-catenin signaling."[8] Cancer Research. Link
-
Schiff, P. B., Fant, J., & Horwitz, S. B. (1979). "Promotion of microtubule assembly in vitro by taxol." Nature. Link
-
Piazza, G. A., et al. (2001). "Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis."[6][9] Cancer Research. Link
Sources
- 1. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. The sulindac derivatives OSI-461, OSIP486823, and OSIP487703 arrest colon cancer cells in mitosis by causing microtubule depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-apoptotic actions of exisulind and CP461 in SW480 colon tumor cells involve beta-catenin and cyclin D1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exisulind: Aptosyn, FGN 1, Prevatac, sulindac sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of CP-461: PDE Inhibition Profiling and Assay Performance
Executive Summary & Mechanism of Action
CP-461 (a derivative of Exisulind/Sulindac Sulfone) represents a distinct class of cGMP-phosphodiesterase inhibitors known as Selective Apoptotic Antineoplastic Drugs (SAANDs). Unlike classical PDE5 inhibitors (e.g., Sildenafil) designed for vasodilation via nanomolar potency, CP-461 operates in the micromolar range. Its therapeutic value lies not in acute smooth muscle relaxation, but in the sustained elevation of intracellular cGMP to levels that trigger Protein Kinase G (PKG)-mediated apoptosis in neoplastic cells.
Mechanism of Action: The cGMP-Apoptosis Axis
The validation of CP-461 requires understanding that it targets PDE2 and PDE5 (and to a lesser extent PDE10). The inhibition blocks cGMP hydrolysis, causing a specific accumulation of cGMP that activates PKG. Activated PKG phosphorylates
Figure 1: The pro-apoptotic signaling cascade induced by CP-461 inhibition of cGMP-specific PDEs.
Comparative Analysis: CP-461 vs. Alternatives
To validate CP-461, one must benchmark it against both its parent compound (Exisulind) and high-potency standards (Sildenafil).
Critical Distinction: Researchers often fail validation assays by applying Sildenafil-like criteria (nanomolar potency) to CP-461. CP-461 is a low-affinity, high-specificity modulator for apoptosis, not vasodilation.
| Feature | CP-461 | Exisulind (Parent) | Sildenafil (Reference) |
| Primary Targets | PDE2, PDE5, PDE10 | PDE2, PDE5 | PDE5 (Highly Selective) |
| Potency (IC50) | 0.1 - 5.0 µM | 100 - 200 µM | 0.003 - 0.01 µM (nM range) |
| Primary Effect | Apoptosis (Neoplastic cells) | Apoptosis (Weaker) | Vasodilation / Smooth Muscle |
| Solubility | Low (DMSO required) | Low (DMSO required) | Moderate |
| Assay Window | Micromolar range | High Micromolar | Nanomolar range |
Key Takeaway: If your assay is optimized for nanomolar sensitivity (like a Sildenafil QC check), CP-461 may appear "inactive" or "weak." You must adjust the inhibitor concentration range to 0.01 µM – 100 µM to capture the full dose-response curve.
Validated Experimental Protocol: Fluorescence Polarization (IMAP)
While radioactive [3H]-cGMP assays are the "gold standard" for absolute kinetics, Fluorescence Polarization (FP) is the preferred method for screening and validation due to its homogeneous format and high throughput capability.
A. Assay Principle
The IMAP (Immobilized Metal Assay for Phosphochemicals) technology uses a fluorescently labeled cGMP substrate.
-
Intact Substrate: Small, rotates fast
Low Polarization (mP). -
Hydrolyzed Product: Binds to large M(III)-nanoparticles
Rotates slow High Polarization (mP) . -
Inhibition (CP-461): Prevents hydrolysis
Substrate remains small Low Polarization .
B. Reagents & Buffer Composition
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.1% BSA.
-
Note: PDEs are Mg2+ dependent. Omission of MgCl2 is a common failure point.
-
-
Enzyme: Recombinant human PDE2A or PDE5A (active).
-
Substrate: FAM-cGMP (Fluorescein-labeled).
-
CP-461 Stock: Dissolve in 100% DMSO to 10 mM. Final assay DMSO concentration must be <1% to avoid enzyme denaturation.
C. Step-by-Step Workflow
Figure 2: Optimized IMAP Fluorescence Polarization workflow for CP-461 validation.
D. Detailed Procedure
-
Titration: Prepare a serial dilution of CP-461 in Assay Buffer (containing 1% DMSO). Range: 100 µM down to 1 nM.
-
Enzyme Addition: Add 5 µL of PDE enzyme (concentration optimized to convert ~70% substrate in 60 min) to the wells.
-
Pre-Incubation: Incubate CP-461 and Enzyme for 15 minutes. This allows the inhibitor to access the catalytic pocket before substrate competition begins.
-
Substrate Initiation: Add 10 µL of FAM-cGMP (100 nM final).
-
Reaction: Incubate for 60 minutes at Room Temperature (20-25°C).
-
Termination: Add 60 µL of IMAP Binding Reagent. Shake for 2 minutes. Incubate 30 minutes to equilibrate binding.
-
Detection: Measure Fluorescence Polarization (mP) on a multimode plate reader (e.g., EnVision or PHERAstar).
Data Interpretation & Troubleshooting
Calculating % Inhibition
-
mP_max: Enzyme control (No inhibitor, fully hydrolyzed).
-
mP_min: Substrate control (No enzyme, intact substrate).
Troubleshooting Guide
| Observation | Root Cause | Solution |
| High IC50 (>10 µM) | CP-461 Precipitation | Check DMSO solubility. Ensure final DMSO is consistent across wells. |
| No Inhibition | Enzyme Concentration too high | Perform an enzyme titration. Use [Enzyme] that gives linear conversion (20-30% conversion is ideal for IC50). |
| High Background | Binding Reagent Failure | Binding reagent requires specific pH/salt conditions. Do not alter the manufacturer's binding buffer. |
| Variable Data | DMSO Tolerance | Ensure PDE isoform tolerates the DMSO % used. Most tolerate up to 2-5%. |
References
-
Thompson, W. J., et al. (2000). "Exisulind and CP-461 inhibit cyclic GMP phosphodiesterase activity and induce apoptosis in human colon cancer cells." Cancer Research.
-
Piazza, G. A., et al. (2001). "Antineoplastic drugs sulindac sulfide and sulfone inhibit protein kinase G-induced apoptosis by a mechanism involving beta-catenin." Cancer Research.
-
Soh, J. W., et al. (2000). "Cyclic GMP mediates apoptosis induced by sulindac derivatives via activation of c-Jun NH2-terminal kinase 1." Clinical Cancer Research.
-
Huang, S. A., et al. (2002). "Inhibition of cGMP-specific phosphodiesterases by the sulindac derivative CP-461." Biochemical Pharmacology.
-
Molecular Devices. (n.d.). "IMAP Phosphodiesterase Assays: Application Note." Molecular Devices.
Definitive Guide: Validating M-Phase Arrest by CP-461 Flow Cytometry
Executive Summary: The "4N" Ambiguity
In drug development, distinguishing between G2-phase arrest (DNA damage/checkpoint activation) and M-phase arrest (mitotic catastrophe/spindle poison) is critical for defining a compound's Mechanism of Action (MoA).
CP-461 (Ecopladib) , a derivative of Exisulind, functions primarily as a cGMP-phosphodiesterase (PDE) inhibitor. While standard Propidium Iodide (PI) staining often reveals a "G2/M" accumulation (4N DNA content) in CP-461 treated cells, this single-parameter data is insufficient. A 4N peak in PI flow cytometry does not confirm Mitosis.
This guide provides a rigorous, dual-parametric flow cytometry protocol to definitively confirm or refute M-phase arrest by CP-461, comparing it directly against the mitotic arrester Paclitaxel .
Mechanism of Action & Biological Context[1][2][3][4]
To interpret flow cytometry data accurately, one must understand the upstream signaling. Unlike Paclitaxel, which physically stabilizes microtubules to trap cells in Metaphase, CP-461 targets the cGMP signaling pathway.
Comparative Pathways: CP-461 vs. Taxanes
Figure 1: Divergent mechanisms. CP-461 induces apoptosis via cGMP/PKG signaling (SAAND mechanism), whereas Paclitaxel physically locks the mitotic spindle.
The Validation Protocol: Dual-Staining (PI + pH3)
Standard DNA content analysis (PI only) cannot distinguish between a cell in G2 (4N DNA, nuclear envelope intact) and a cell in M phase (4N DNA, chromatin condensed). The definitive marker for M-phase is Phospho-Histone H3 (Ser10) , which is phosphorylated only during mitosis (Prophase to Telophase).
Experimental Workflow
Figure 2: Step-by-step workflow for dual-parametric analysis.
Detailed Methodology
Step 1: Treatment Groups
-
Negative Control: DMSO (Vehicle).
-
Positive Control (M-Phase): Paclitaxel (100 nM) or Nocodazole (100 ng/mL) for 18h.
-
Positive Control (G2-Phase): Etoposide (10 µM) or Hydroxyurea (if S-phase block is needed for contrast).
-
Experimental: CP-461 (Titrate: 10 µM, 50 µM, 100 µM).
Step 2: Fixation (Critical for pH3)
Note: Ethanol fixation is preferred over PFA for DNA content quality, but PFA/Methanol can be used if the pH3 antibody requires it.
-
Harvest cells (include floating cells to capture apoptotic populations).
-
Wash with PBS.
-
Add 5 mL ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Incubate at -20°C for at least 2 hours (Overnight is optimal).
Step 3: Staining
-
Spin down ethanol-fixed cells (500xg, 5 min). Wash 2x with PBS + 1% BSA.
-
Permeabilization: Resuspend in 100 µL PBS + 0.25% Triton X-100 + 1% BSA.
-
Primary Antibody: Add Anti-Phospho-Histone H3 (Ser10) [e.g., Rabbit monoclonal]. Incubate 1 hr at Room Temp.
-
Wash 1x with PBS.[1]
-
Secondary/DNA Stain: Resuspend in 200 µL PBS containing:
-
Secondary Ab (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
RNase A (100 µg/mL).
-
Propidium Iodide (50 µg/mL).
-
-
Incubate 30 min in the dark.
Comparative Analysis: Interpreting the Scatter Plots
The power of this protocol lies in the Bivariate Plot : DNA Content (Linear, X-axis) vs. pH3-Ser10 (Log, Y-axis).
Expected Data Patterns
| Parameter | Negative Control | Paclitaxel (M-Arrest) | Etoposide (G2-Arrest) | CP-461 (Experimental) |
| 2N Peak (G1) | Dominant | Reduced | Reduced | Variable (often reduced) |
| 4N Peak (G2/M) | Moderate | Dominant | Dominant | Dominant |
| pH3 (Ser10) Signal | Low (<2%) | High (>40%) | Low (<2%) | Likely Low (See Note) |
| Sub-G1 (Apoptosis) | Minimal | Moderate | Moderate | High |
Critical Insight for CP-461: Most literature indicates that CP-461 (and Exisulind) induces apoptosis rather than a sustained mitotic block.
-
If CP-461 causes M-phase arrest: You will see a population that is 4N DNA / High pH3 .
-
If CP-461 causes G2 arrest: You will see 4N DNA / Low pH3 .
-
If CP-461 causes Apoptosis: You will see a Sub-G1 peak (DNA < 2N).[2]
Note: CP-461 is often described as causing cell cycle arrest at G2/M followed by apoptosis. If the pH3 signal is negative, the cells are arrested in G2 , not Mitosis.
Troubleshooting & Quality Control
Doublet Discrimination (Mandatory)
A clump of two G1 cells (2N + 2N) mimics a single G2/M cell (4N) in DNA area (FL2-A). You must gate out doublets.
-
Plot: FL2-Area vs. FL2-Width (or FL2-Height).
-
Gate: Select the single cell diagonal. Exclude high-width events.
False Positives in pH3
Apoptotic cells can sometimes show non-specific staining or sticky chromatin.
-
Solution: Cross-reference with the Sub-G1 population. True mitotic cells have 4N DNA. If pH3+ cells have <4N DNA, they are likely apoptotic bodies, not mitotic cells.
Loss of Signal
-
Cause: Ethanol fixation can denature some epitopes.
-
Fix: If the pH3 signal is weak in the Paclitaxel control, switch to PFA Fixation (15 min) followed by ice-cold Methanol (90%) permeabilization .
References
-
Piazza, G. A., et al. (2001). "Exisulind, a novel proapoptotic drug, inhibits rat urinary bladder tumorigenesis." Cancer Research.[3][4]
-
Juan, G., et al. (1998). "Phosphorylation of histone H3 during G2 phase: chromatin compaction and the regulation of transcription." Journal of Cell Biology.
-
Darzynkiewicz, Z., et al. (2011). "Cytometry of the cell cycle: problems and solutions." Cytometry Part A.
-
Thompson, W. J., et al. (2000). "Exisulind induction of apoptosis involves guanosine 3',5'-cyclic monophosphate phosphodiesterase inhibition, protein kinase G activation, and attenuated beta-catenin signaling." Cancer Research.[3][4]
- Golsteyn, R. M., et al. (2008). "Mundane but important: The difference between G2 and M phase arrest." Nature Reviews Drug Discovery.
Sources
Biomarkers for CP-461 Therapeutic Efficacy: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: CP-461 (OSI-461), a Selective Apoptotic Antineoplastic Drug (SAAND)
Executive Summary
CP-461 (OSI-461) represents a distinct class of antineoplastic agents derived from the non-steroidal anti-inflammatory drug (NSAID) sulindac. Unlike its parent compound Exisulind, CP-461 exhibits significantly enhanced potency (up to 100-fold) in inducing apoptosis in human tumor cells. Its mechanism of action is unique: it inhibits cyclic GMP phosphodiesterases (specifically PDE2 and PDE5) but, crucially, does not inhibit cyclooxygenase (COX) activity.
This guide provides a technical comparison of CP-461 against its alternatives (Exisulind, Sildenafil, and Celecoxib) and defines the critical biomarkers required to validate its therapeutic efficacy. The central challenge in developing CP-461 is distinguishing its apoptotic efficacy from simple enzymatic potency —a distinction that renders standard PDE5 inhibitors like sildenafil ineffective as anti-cancer monotherapies in this context.
Mechanistic Foundation: The SAAND Pathway
To select appropriate biomarkers, one must understand the specific signaling cascade CP-461 exploits. Unlike standard chemotherapy that damages DNA, CP-461 acts as a "signal transduction modulator."
The Signaling Cascade
CP-461 inhibits cGMP-specific phosphodiesterases (PDE2/5). This inhibition raises intracellular cGMP pools, activating Protein Kinase G (PKG). Activated PKG phosphorylates
Figure 1: The CP-461 Mechanism of Action. Inhibition of PDE leads to PKG-mediated
Primary Biomarker Candidates
Effective validation of CP-461 requires a multi-tiered biomarker strategy.
Tier 1: Proximal Biomarkers (Target Engagement)
-
Cyclic GMP (cGMP): The direct metabolic product of PDE inhibition.
-
Expectation: Rapid accumulation (2-5 fold increase) within 30-60 minutes of exposure.
-
Caveat: High cGMP alone is necessary but not sufficient for apoptosis (see Sildenafil comparison below).
-
Tier 2: Mechanistic Biomarkers (Pathway Modulation)
-
-Catenin Protein Levels: The critical effector.
-
Expectation: Reduction in cytosolic/nuclear protein levels without a decrease in mRNA levels. This confirms post-translational degradation.
-
Validation: Effect must be reversible by the proteasome inhibitor MG-132.
-
Tier 3: Distal Biomarkers (Therapeutic Outcome)
-
Caspase-3 Activation: The executioner of apoptosis.
-
Expectation: Cleavage of Pro-Caspase-3 to active fragments (17/19 kDa).
-
-
PSA Doubling Time (Clinical): For prostate cancer applications.[2]
-
Expectation: Lengthening of PSA doubling time (PSADT) in patients with rising PSA after prostatectomy.
-
Comparative Analysis: CP-461 vs. Alternatives
This section objectively compares CP-461 with its parent compound and other pathway-relevant drugs.
Table 1: Comparative Efficacy and Potency Profile
| Compound | Drug Class | PDE Inhibition (IC50) | Apoptosis Induction (IC50) | Clinical Status | |
| CP-461 | SAAND / PDE Inhibitor | ~1-5 µM (PDE2/5) | ~0.1 - 0.5 µM | Strong | Investigational |
| Exisulind | SAAND / Sulfone | >50 µM | ~100 - 300 µM | Moderate | Approved (FAP)* |
| Sildenafil | PDE5 Inhibitor | ~0.004 µM (4 nM) | Inactive (>100 µM) | None/Weak | Approved (ED/PAH) |
| Celecoxib | COX-2 Inhibitor | Inactive | ~20 - 40 µM | Mechanism Distinct | Approved (Pain/FAP) |
*FAP: Familial Adenomatous Polyposis. Note: Exisulind is no longer widely marketed.
Key Insight: Sildenafil is >1000x more potent as a PDE5 inhibitor than CP-461, yet it fails to induce apoptosis in these tumor models. This indicates that magnitude of PDE5 inhibition is not the sole predictor of efficacy . CP-461's efficacy likely stems from a specific dual-inhibition profile (PDE2/5) or a unique conformational modulation of the PDE-cGMP-PKG axis that standard ED drugs do not achieve.
Experimental Protocols for Biomarker Validation
To validate CP-461 efficacy in your lab, use the following self-validating protocols.
Protocol A: -Catenin Degradation Assay
Objective: Confirm that cell death is driven by the specific SAAND mechanism (proteasomal degradation).
-
Cell Seeding: Seed SW480 (colon) or LNCaP (prostate) cells at
cells/well in 6-well plates. -
Treatment Groups:
-
Vehicle (DMSO)[3]
-
CP-461 (100 nM, 500 nM, 1 µM)
-
Exisulind (200 µM) - Positive Control (Low Potency)
-
CP-461 + MG-132 (Proteasome Inhibitor, 10 µM) - Mechanistic Control
-
-
Incubation: 12–24 hours.
-
Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Western Blot:
-
Primary Ab: Anti-
-Catenin (Total). -
Loading Control: Anti-
-Actin.
-
-
Validation Criteria: CP-461 must reduce
-catenin levels. Crucially , the addition of MG-132 must rescue this reduction, proving the mechanism is proteasome-dependent.
Protocol B: Apoptosis vs. Necrosis (Flow Cytometry)
Objective: Distinguish programmed cell death (efficacy) from non-specific toxicity.
-
Staining: Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI - membrane integrity).
-
Gating Strategy:
-
Q3 (Annexin-/PI-): Viable.[4]
-
Q4 (Annexin+/PI-): Early Apoptosis (The target biomarker).
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
-
Data Output: CP-461 should show a time-dependent shift from Q3
Q4 Q2. Non-specific toxins usually jump directly to Q2 or Q1.
Experimental Workflow Diagram
Figure 2: Validation workflow for CP-461 biomarkers. Parallel processing ensures mechanistic specificity (Western) and functional outcome (Flow).
Clinical Relevance & References
In clinical trials for prostate cancer, PSA Doubling Time (PSADT) served as the primary surrogate for efficacy. In the pivotal trials for the parent compound (Exisulind) and CP-461, a lengthening of PSADT (e.g., from <6 months to >12 months) correlated with delayed disease progression.
References
-
Goluboff, E. T., et al. (2001). "Safety and efficacy of exisulind for treatment of recurrent prostate cancer after radical prostatectomy." The Journal of Urology.
-
Soh, J. W., et al. (2000). "Cyclic GMP mediates apoptosis induced by sulindac derivatives via activation of c-Jun NH2-terminal kinase 1." Clinical Cancer Research.
-
Thompson, W. J., et al. (2000). "Exisulind induction of apoptosis involves guanosine 3',5'-cyclic monophosphate phosphodiesterase inhibition, protein kinase G activation, and attenuated beta-catenin signaling." Cancer Research.
-
O'Hare, T., et al. (2013). "Inhibition of wild-type and mutant KIT by the SAAND OSI-461." Cancer Biology & Therapy.
-
Piazza, G. A., et al. (2001). "Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis." Cancer Research.
Sources
- 1. Pro-apoptotic actions of exisulind and CP461 in SW480 colon tumor cells involve beta-catenin and cyclin D1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostate-specific antigen (PSA) decline with apalutamide therapy is associated with longer survival and improved outcomes in individuals with metastatic prostate cancer: a plain language summary of the TITAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
CP-461 (Ecindarat) Selectivity Profile & Technical Comparison Guide
Executive Summary
CP-461 (Ecindarat) represents a distinct class of phosphodiesterase (PDE) inhibitors known as Selective Apoptotic Antineoplastic Drugs (SAANDs) . Unlike classical PDE inhibitors (e.g., Sildenafil, Rolipram) designed to modulate physiological function via nanomolar enzyme inhibition, CP-461 operates in the micromolar range to trigger a specific pro-apoptotic signaling cascade.
This guide provides a technical analysis of CP-461’s selectivity profile, contrasting its unique mechanism—which bypasses COX inhibition to target the cGMP/PKG/
Mechanism of Action: The SAAND Paradigm
CP-461 is a sulfone metabolite of the NSAID Sulindac. Crucially, it lacks the cyclooxygenase (COX-1/2) inhibitory activity of its parent compound, thereby eliminating the gastrointestinal toxicity associated with chronic NSAID use.
Signaling Pathway
CP-461 inhibits cGMP-specific phosphodiesterases (primarily PDE2 and PDE5) at concentrations sufficient to elevate intracellular cGMP in tumor cells. This elevation activates Protein Kinase G (PKG) , which phosphorylates
Caption: CP-461 mechanism of action showing the critical transition from PDE inhibition to
Comparative Selectivity Profile
The following data contrasts CP-461 with Sildenafil (a potent PDE5 inhibitor) and Rolipram (a PDE4 inhibitor). Note that while Sildenafil is ~1000x more potent as an enzyme inhibitor, CP-461 exhibits functional selectivity for apoptosis in neoplastic cells.
Table 1: Inhibitory Potency & Functional Selectivity
| Feature | CP-461 (Ecindarat) | Sildenafil (Viagra) | Rolipram |
| Primary Target | cGMP-PDEs (PDE2, PDE5) | PDE5 (Highly Selective) | PDE4 (Highly Selective) |
| Enzyme IC50 | Micromolar (> 1.0 µM) [1] | Nanomolar (3.5 - 8.5 nM) [2] | Nanomolar (~1.0 µM) [3] |
| COX-1/2 Inhibition | Negative | Negative | Negative |
| Apoptotic EC50 | 1 - 2 µM (Tumor specific) | > 100 µM (Non-apoptotic at therapeutic doses) | N/A (Anti-inflammatory) |
| Induces Degradation | No Effect | No Effect | |
| Primary Indication | Antineoplastic (FAP, Prostate) | Erectile Dysfunction, PAH | Depression/Inflammation (Research) |
| Hemodynamic Effect | Minimal (at therapeutic dose) | Significant (Hypotension risk) | N/A |
Key Differentiator: The "Affinity Gap"
-
High-Potency Inhibitors (e.g., Sildenafil): Bind tightly to the catalytic site (low nM IC50). Their physiological effect is immediate vasodilation via smooth muscle relaxation.
-
Moderate-Potency Inhibitors (CP-461): Bind with lower affinity (µM range). This "weaker" inhibition allows CP-461 to be dosed at levels that sustain a specific pool of cGMP required for PKG-mediated apoptosis without causing the systemic hemodynamic collapse seen if one were to dose Sildenafil at micromolar concentrations.
Experimental Protocols
To validate the selectivity and mechanism of CP-461, two distinct assay types are required: an enzyme inhibition assay to establish potency, and a cell-based assay to confirm the downstream
A. In Vitro PDE Enzyme Inhibition Assay (IMAP/FP Method)
This protocol measures the direct inhibition of recombinant PDE enzymes.
Materials:
-
Recombinant human PDE2A and PDE5A enzymes.
-
FAM-labeled cGMP substrate.[1]
-
IMAP Binding Reagent (Molecular Devices).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.1% BSA.
Workflow:
-
Preparation: Dilute CP-461 in DMSO (serial dilutions: 0.1 µM to 100 µM).
-
Incubation: Add 5 µL of CP-461 to 384-well plate. Add 10 µL of enzyme solution (0.05 units/well). Incubate 15 min at RT.
-
Reaction: Initiate by adding 5 µL FAM-cGMP (100 nM final). Incubate 60 min at RT.
-
Termination: Add 60 µL IMAP Binding Solution (nanoparticles bind phosphate on hydrolyzed GMP).
-
Detection: Read Fluorescence Polarization (FP) at 485 nm Ex / 530 nm Em.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit. Expect CP-461 IC50 > 1 µM.
B. Cell-Based -Catenin Degradation Assay
This protocol confirms the functional "SAAND" activity of CP-461 in tumor cells (e.g., SW480 colon cancer line).
Caption: Workflow for validating CP-461 induced
Critical Control:
-
Positive Control: Use CP-461 (Ecindarat).
-
Negative Control: Use Sulindac (to show COX independence) or Sildenafil (to show mechanism specificity—Sildenafil should not degrade
-catenin at nanomolar concentrations).
References
-
Piazza, G. A., et al. (2001). "Exisulind, a selective apoptotic antineoplastic drug, selectively induces apoptosis in human colon cancer cells." Cancer Research. Link
-
Saenz de Tejada, I., et al. (2001). "The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil." International Journal of Impotence Research. Link
-
Torphy, T. J., et al. (1993). "Coexpression of human cAMP-specific phosphodiesterase activity and high affinity rolipram binding in yeast." Journal of Biological Chemistry. Link
-
Thompson, W. J., et al. (2000). "Exisulind and its derivatives: A new class of compounds for the prevention and treatment of cancer." Drugs of the Future. Link
-
Soh, J. W., et al. (2000). "Cyclic GMP mediates apoptosis induced by sulindac derivatives via activation of c-Jun NH2-terminal kinase 1." Clinical Cancer Research. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
